molecular formula C19H24N4O4 B5660664 1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide

1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide

Cat. No. B5660664
M. Wt: 372.4 g/mol
InChI Key: MJTMAEOUDPDJDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide often involves multi-step chemical reactions, including the formation of key intermediates and the use of catalysts to drive specific reactions. While specific synthesis routes for this compound are not directly detailed in available literature, synthesis strategies for similar compounds involve catalytic reactions, nucleophilic substitutions, and the strategic use of protecting groups to achieve high yields and selectivity (Galanko et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like 1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide is characterized by advanced spectroscopic techniques, including NMR, IR, and mass spectrometry. These methods provide insights into the compound's functional groups, molecular geometry, and electronic structure, facilitating the understanding of its chemical behavior and interactions (Shim et al., 2002).

Chemical Reactions and Properties

This compound can participate in various chemical reactions, highlighting its reactivity and potential for further modification. Reactions may include nucleophilic addition or substitution, which are common in piperidine and isoxazole moieties. These reactions are foundational for modifying the compound, potentially leading to derivatives with varied biological or physical properties (Muto et al., 1988).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the practical applications of a compound. These properties influence the compound's behavior in different environments and can affect its use in pharmaceutical formulations or material science applications. Techniques like X-ray crystallography provide detailed information about the crystalline structure, which is essential for the design of compounds with specific physical characteristics (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of 1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are fundamental for its application in different fields. Understanding these properties enables the prediction of the compound's behavior in biological systems or industrial processes, guiding its use in targeted applications (Amr et al., 2008).

properties

IUPAC Name

1-(2-methoxyacetyl)-N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-22(12-16-11-17(21-27-16)14-3-7-20-8-4-14)19(25)15-5-9-23(10-6-15)18(24)13-26-2/h3-4,7-8,11,15H,5-6,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTMAEOUDPDJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NO1)C2=CC=NC=C2)C(=O)C3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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